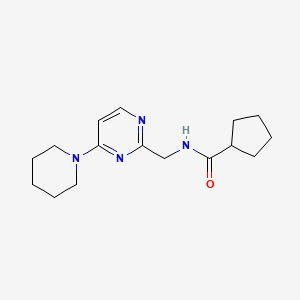

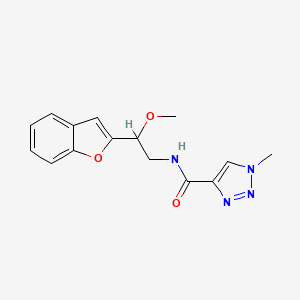

![molecular formula C30H28N4O3S B2520063 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 2034584-48-8](/img/structure/B2520063.png)

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, one method involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-d]pyrimidine-2,4-diol . This compound is then treated with POCl3 to yield 2,4-dichlorothieno[2,3-d]pyrimidine . The resulting compound can be further reacted with different amines to give the final product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition and cyclization into 2-thioxopyrimidine moiety . The reaction proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Scientific Research Applications

Antitumor Agents

This compound is a derivative of thieno[3,2-d]pyrimidine, which has been synthesized and evaluated as a potent antitumor agent . It has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

EZH2 Inhibitors

The compound has been synthesized as an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often upregulated in various types of cancers. Inhibitors of EZH2 can potentially be used in cancer therapy .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives, which this compound is a part of, have shown antimicrobial activity . They have been found to be effective against Pseudomonas aeruginosa, similar to the reference drug streptomycin .

Inhibitors of Collagen Synthesis

The compound could potentially be used to inhibit collagen synthesis . This could be useful in treating conditions characterized by excessive collagen deposition, such as fibrosis .

Antifungal Agents

Thieno[2,3-d]pyrimidines have been found to have antifungal properties . Therefore, this compound could potentially be used as an antifungal agent .

Analgesic and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidines have been found to have analgesic and anti-inflammatory properties . This suggests that the compound could potentially be used as an analgesic or anti-inflammatory agent .

Antioxidant Agents

Thieno[2,3-d]pyrimidines have been found to have antioxidant properties . This suggests that the compound could potentially be used as an antioxidant agent .

Anticancer Agents

Thieno[2,3-d]pyrimidines have been found to have anticancer properties . This suggests that the compound could potentially be used as an anticancer agent .

Safety and Hazards

Future Directions

Thieno[3,2-d]pyrimidine derivatives, such as the compound , hold a unique place in medicinal chemistry due to their diverse biological activities . Future research could focus on further exploring the biological activities of these compounds, their potential therapeutic applications, and the development of more efficient synthesis methods .

properties

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O3S/c1-2-37-24-15-13-23(14-16-24)34-29(36)28-27(25(19-32-28)22-11-7-4-8-12-22)33-30(34)38-20-26(35)31-18-17-21-9-5-3-6-10-21/h3-16,19,32H,2,17-18,20H2,1H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXXRIONAAWKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2519985.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2520003.png)